molecular formula C12H17ClN2O2S B492554 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine CAS No. 667912-05-2

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B492554
CAS No.: 667912-05-2
M. Wt: 288.79g/mol
InChI Key: IYTBOAYXBNECFR-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 3-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring

Preparation Methods

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine in an appropriate solvent, such as dichloromethane, under stirring. The reaction mixture is then allowed to react at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions vary based on the specific reaction being performed.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antiviral or anticancer agent.

    Industrial Applications: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazines, such as:

    1-(3-Chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: This compound has a similar structure but with a 4-methylphenyl group instead of an ethyl group.

    1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine: This compound lacks the ethyl group, making it less bulky.

    1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine: This compound has a methyl group instead of an ethyl group, affecting its reactivity and interactions.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTBOAYXBNECFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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